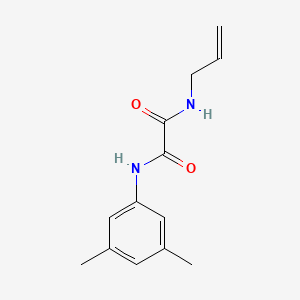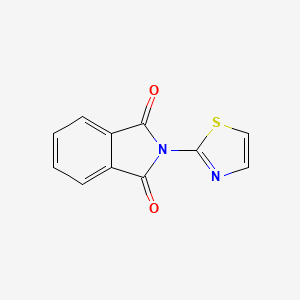![molecular formula C14H7BrClNO2S2 B4930318 5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)
5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BFT or BRB, and it is a thiazolidinone derivative.
Mecanismo De Acción
The exact mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have proposed some possible mechanisms of action, which are discussed below:
1. Anti-cancer activity: this compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. This compound also inhibits the activity of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the activation of pro-apoptotic proteins, such as Bax and Bak.
2. Anti-inflammatory activity: this compound inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of various transcription factors, such as NF-κB and AP-1. This compound also inhibits the activity of various enzymes, such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
3. Anti-microbial activity: this compound inhibits the growth and proliferation of microorganisms by disrupting their cell membrane integrity and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, which are discussed below:
1. Anti-cancer activity: This compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and proliferation.
2. Anti-inflammatory activity: this compound inhibits the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation and tissue damage.
3. Anti-microbial activity: This compound inhibits the growth and proliferation of microorganisms, leading to the prevention and treatment of microbial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments, which are discussed below:
Advantages:
1. This compound exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activities, making it a potential candidate for the development of new drugs.
2. The synthesis of this compound is relatively simple and can be performed using commercially available reagents.
3. This compound is stable under various experimental conditions, making it suitable for in vitro and in vivo studies.
Limitations:
1. The exact mechanism of action of this compound is not fully understood, which limits its potential applications.
2. The toxicity and pharmacokinetics of this compound are not well-characterized, which limits its potential use in humans.
3. The synthesis of this compound requires the use of toxic and hazardous reagents, which poses a risk to the experimenter.
Direcciones Futuras
There are several future directions for the study of 5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, which are discussed below:
1. Further studies are needed to elucidate the exact mechanism of action of this compound, which will help in the development of new drugs.
2. The toxicity and pharmacokinetics of this compound need to be studied in more detail to determine its potential use in humans.
3. The anti-cancer, anti-inflammatory, and anti-microbial activities of this compound need to be further explored in various in vitro and in vivo models.
4. The synthesis of this compound needs to be optimized to reduce the use of toxic and hazardous reagents.
5. The potential use of this compound in combination with other drugs needs to be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been reported in various research studies. One of the most common methods involves the reaction of 5-bromo-2-furfural with 3-chlorobenzaldehyde and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction mixture is then heated under reflux conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields. Some of the most notable scientific research applications of this compound are discussed below:
1. Anti-cancer activity: Several studies have reported that this compound exhibits anti-cancer activity against various cancer cell lines. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Anti-inflammatory activity: this compound has also been reported to exhibit anti-inflammatory activity in various in vitro and in vivo models. This compound inhibits the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
3. Anti-microbial activity: Some studies have reported that this compound exhibits anti-microbial activity against various bacterial and fungal strains. This compound inhibits the growth and proliferation of these microorganisms, making it a potential candidate for the development of new anti-microbial agents.
Propiedades
IUPAC Name |
(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2S2/c15-12-5-4-10(19-12)7-11-13(18)17(14(20)21-11)9-3-1-2-8(16)6-9/h1-7H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXXKFXLGNJLF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4930237.png)


![4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4930265.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4930290.png)
![N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
![[(2S*,4R*,5R*)-4-{[(1-acetyl-4-piperidinyl)amino]methyl}-5-(4-chlorophenyl)-1-ethyl-2-methyl-2-pyrrolidinyl]methanol](/img/structure/B4930302.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B4930305.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4930310.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
![5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4930335.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide](/img/structure/B4930342.png)
![1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)
